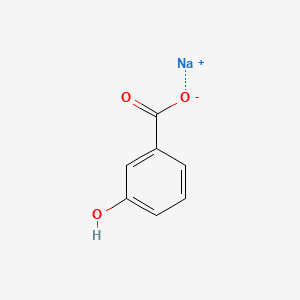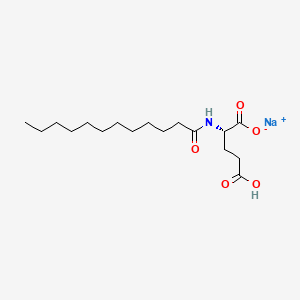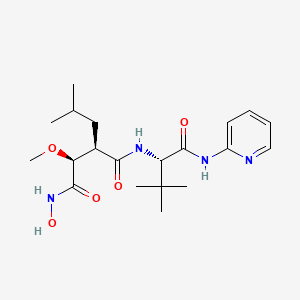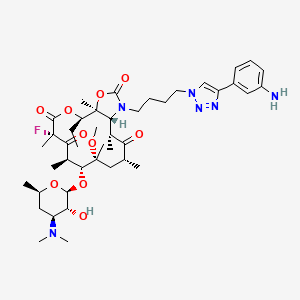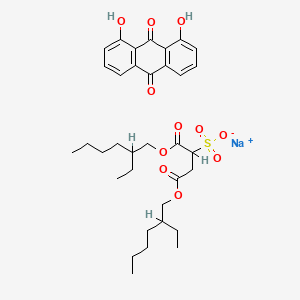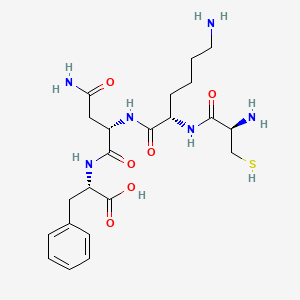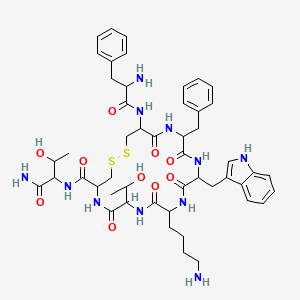![molecular formula C21H19ClN4O2 B1681115 N,N-diméthylacétamide de 2-(7-chloro-5-méthyl-4-oxo-3-phényl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl) CAS No. 220448-02-2](/img/structure/B1681115.png)
N,N-diméthylacétamide de 2-(7-chloro-5-méthyl-4-oxo-3-phényl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)
Vue d'ensemble
Description
Applications De Recherche Scientifique
SSR-180575 has a wide range of scientific research applications:
Chemistry: It is used as a ligand in studies involving the peripheral benzodiazepine receptor.
Biology: The compound is employed in research on mitochondrial function and neuroprotection.
Mécanisme D'action
Target of Action
SSR180575, also known as 2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide, is a drug that acts as a selective agonist at the peripheral benzodiazepine receptor . This receptor is also known as the mitochondrial 18 kDa translocator protein or TSPO .
Mode of Action
SSR180575 interacts with the TSPO, showing high affinity and selectivity for the rat and human PBR . It potently inhibits the in vivo binding of [3H]alpidem to PBR in the rat brain and spleen after oral or i.p. administration .
Biochemical Pathways
TSPO is generally present at high concentrations in steroid-producing cells and plays an important role in steroid synthesis, apoptosis, and cell proliferation . SSR180575, by acting on TSPO, can stimulate the steroidogenesis of pregnenolone in the brain . This may be linked to its neuroprotective action .
Pharmacokinetics
It has been shown that ssr180575 has a high selective binding and reversibility to tspo at the injury site . More research is needed to fully understand the ADME properties of SSR180575 and their impact on its bioavailability.
Result of Action
SSR180575 has been shown to have neuroprotective and cardioprotective effects . It promotes neuronal survival and repair . It also plays a role in mitochondrial, cellular, and cardiac damage induced by oxidative stress and ischemia-reperfusion .
Action Environment
The action of SSR180575 can be influenced by various environmental factors. For instance, the presence of non-radioactive SSR180575 can decrease the uptake of [18F]SSR180575 in tumors by 40% This suggests that the concentration of SSR180575 in the environment can influence its action, efficacy, and stability
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du SSR-180575 implique la formation d'une structure centrale de pyridazinoindole. . Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées.
Méthodes de production industrielle
Les méthodes de production industrielle du SSR-180575 sont conçues pour optimiser le rendement et la pureté. Ces méthodes peuvent impliquer des réacteurs chimiques à grande échelle, des procédés en continu et des techniques de purification avancées telles que la chromatographie et la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions
Le SSR-180575 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs tels que les halogénures d'alkyle et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes alkyle ou aryle sur le composé .
Applications de recherche scientifique
Le SSR-180575 a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme ligand dans les études impliquant le récepteur périphérique des benzodiazépines.
Biologie : Le composé est utilisé dans la recherche sur la fonction mitochondriale et la neuroprotection.
Mécanisme d'action
Le SSR-180575 exerce ses effets en agissant comme un agoniste sélectif du récepteur périphérique des benzodiazépines (TSPO). Ce récepteur est impliqué dans divers processus cellulaires, y compris la translocation du cholestérol, la respiration mitochondriale et la survie cellulaire . En se liant au TSPO, le SSR-180575 stimule la production de prégnénolone, un précurseur de diverses hormones stéroïdes, ce qui peut contribuer à ses effets neuroprotecteurs et cardioprotecteurs .
Comparaison Avec Des Composés Similaires
Composés similaires
XBD173 : Un autre ligand du TSPO avec des effets neuroprotecteurs similaires.
Ro5-4864 : Un ligand du TSPO bien connu utilisé dans diverses études de recherche.
Unicité
Le SSR-180575 est unique en raison de sa structure chimique spécifique, qui permet une liaison sélective au TSPO. Cette sélectivité contribue à ses puissants effets neuroprotecteurs et cardioprotecteurs, ce qui en fait un composé précieux dans les applications de recherche et thérapeutiques .
Propriétés
IUPAC Name |
2-(7-chloro-5-methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-24(2)18(27)12-16-19-15-10-9-13(22)11-17(15)25(3)20(19)21(28)26(23-16)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSQVJOROCIILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C3=C1C(=O)N(N=C3CC(=O)N(C)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433007 | |
| Record name | 7-Chloro-4,5-dihydro-N,N,5-trimethyl-4-oxo-3-phenyl-3H-pyridazino[4,5-b]indole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220448-02-2 | |
| Record name | 7-Chloro-4,5-dihydro-N,N,5-trimethyl-4-oxo-3-phenyl-3H-pyridazino[4,5-b]indole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220448-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SSR180575 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220448022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-4,5-dihydro-N,N,5-trimethyl-4-oxo-3-phenyl-3H-pyridazino[4,5-b]indole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SSR-180575 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K8W47WK2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-(2,4-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1681032.png)

